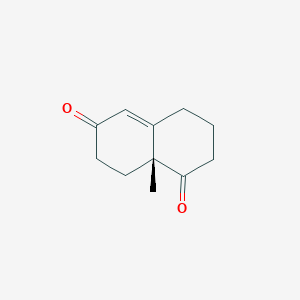

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Descripción general

Descripción

Synthesis Analysis

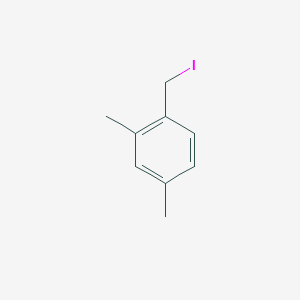

The synthesis of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been described through various methods, including procedures that involve key reactants such as 2-Methyl-1,3-cyclohexanedione and Methyl vinyl ketone. These methods emphasize the importance of specific reactants and conditions in achieving the targeted compound structure through steps like cyclization and condensation reactions (Gutzwiller, Buchschacher, & Fürst, 1977).

Molecular Structure Analysis

Research focusing on the molecular structure of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione and related compounds has provided insights into their conformational dynamics. Studies employing spectroscopic techniques, such as PMR spectra, have elucidated the stable conformations of these molecules, revealing their preference for specific spatial arrangements (Kamada, Wasada, & Yamamoto, 1976).

Chemical Reactions and Properties

The chemical reactivity and properties of (R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione involve its participation in various chemical reactions, including those that result in the formation of pericyclic compounds and elucidate the mechanisms of ring transformations. These reactions highlight the compound's utility in synthetic chemistry and its role in forming structurally complex molecules (Kamada & Yamamoto, 1979).

Aplicaciones Científicas De Investigación

-

- Application: 2H-Pyrans are a structural motif present in many natural products and are a key intermediate in the construction of many of these structures .

- Method: Various synthetic methods have been reported to access 2H-Pyrans .

- Results: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

-

Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

- Application: The synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst .

- Method: The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used .

- Results: The reaction was carried out at room temperature in aqueous ethanol, and the photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts .

-

- Application: 2,7-Diazapyrenes are promising azaaromatic scaffolds with a unique structural geometry and supramolecular properties .

- Results: This core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N, N′-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties .

-

- Application: 2H-Pyrans are a structural motif present in many natural products and are a key intermediate in the construction of many of these structures .

- Method: Various synthetic methods have been reported to access 2H-Pyrans .

- Results: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

-

Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

- Application: The synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst .

- Method: The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used .

- Results: The reaction was carried out at room temperature in aqueous ethanol, and the photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts .

-

- Application: 2,7-Diazapyrenes are promising azaaromatic scaffolds with a unique structural geometry and supramolecular properties .

- Results: This core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N, N′-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties .

-

- Application: 2H-Pyrans are a structural motif present in many natural products and are a key intermediate in the construction of many of these structures .

- Method: Various synthetic methods have been reported to access 2H-Pyrans .

- Results: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

-

Photochemical Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

- Application: The synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst .

- Method: The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used .

- Results: The reaction was carried out at room temperature in aqueous ethanol, and the photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts .

-

- Application: 2,7-Diazapyrenes are promising azaaromatic scaffolds with a unique structural geometry and supramolecular properties .

- Results: This core moiety and its derivatives with some N-methyl cations like N-methyl-2,7,-diazapyrenium, and N, N′-dimethyl-2,7-diazapyrenium attract special attention due to their challenging photophysical properties .

Propiedades

IUPAC Name |

(8aR)-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHDRUMZDHWHKG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C=C1CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

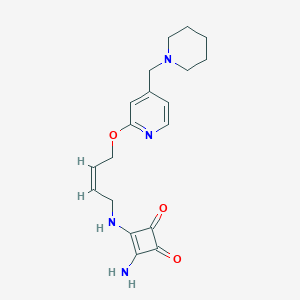

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)

![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)

![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)